molecular formula C11H19NO2 B1412286 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane CAS No. 1297260-76-4

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane

Cat. No. B1412286
M. Wt: 197.27 g/mol
InChI Key: WMNHMGRNIKAVRI-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 g/mol . It is typically stored at room temperature and is available in liquid form .


Physical And Chemical Properties Analysis

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane is a liquid at room temperature . It has a molecular weight of 197.27 g/mol .

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

  • The compound has been explored in the context of chemical synthesis, particularly in reactions such as 1,3-dipolar cycloaddition. This process was studied in attempts to synthesize azasugar analogues of Showdomycine, demonstrating its utility in organic synthesis (Koszytkowska-Stawin′ska & Sas, 1998).
  • Investigations into the crystal structure of related compounds reveal insights into molecular interactions and bond lengths, which are critical for understanding the compound's chemical properties (Betz & Klüfers, 2007).

2. Applications in Medicinal Chemistry

  • Research into derivatives of 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane shows its potential in medicinal chemistry. Studies have examined its analogues for antimalarial activity, highlighting its relevance in drug development (McCullough et al., 2000).

3. Polymer Science and Materials Chemistry

  • The compound has been utilized in the synthesis of novel polymers with anti-inflammatory properties, showcasing its role in the development of new materials with potential biomedical applications (Abdel-Rahman, Hussein, & Hussein, 2016).

4. Liquid Crystal Research

  • Research into the liquid-crystalline properties of derivatives of 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane indicates its significance in the field of liquid crystals. This research is essential for understanding how molecular structure affects material properties (Frach, Tschierske, Zaschke, & Deutscher, 1989).

properties

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNHMGRNIKAVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC3(C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 2
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 3
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 4
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 5
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 6
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane

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